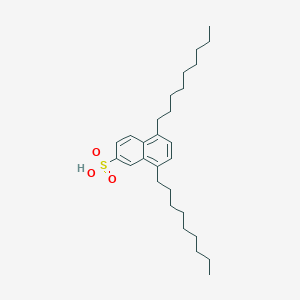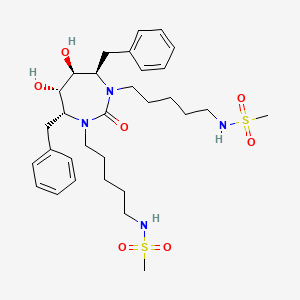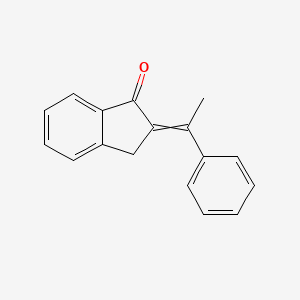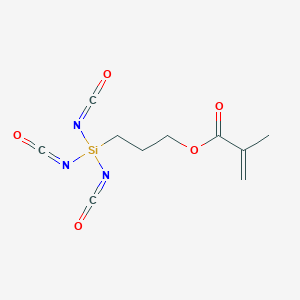![molecular formula C14H20S3 B14270943 3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene CAS No. 135611-03-9](/img/structure/B14270943.png)
3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7,11-Trithiabicyclo[1131]heptadeca-1(17),13,15-triene is a macrocyclic compound known for its unique structure and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene typically involves the cyclization of linear precursors under specific conditions. One common method includes the reaction of a linear triamine with a suitable aldehyde or ketone, followed by cyclization in the presence of a metal catalyst. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired macrocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the functional groups in the macrocycle.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new macrocyclic derivatives with altered functional groups .
科学的研究の応用
3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a molecular scaffold in drug design and delivery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of 3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The molecular targets and pathways involved include enzyme inhibition, DNA intercalation, and disruption of cellular processes .
類似化合物との比較
Similar Compounds
- 3,7,11-Triazabicyclo[11.3.1]heptadeca-1(17),13,15-triene
- 3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene
- 2,12-Dimethyl-3,7,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene
Uniqueness
3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene is unique due to the presence of sulfur atoms in its macrocyclic structure, which imparts distinct chemical and physical properties. This differentiates it from similar compounds that contain nitrogen or oxygen atoms in their macrocycles .
特性
CAS番号 |
135611-03-9 |
|---|---|
分子式 |
C14H20S3 |
分子量 |
284.5 g/mol |
IUPAC名 |
3,7,11-trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene |
InChI |
InChI=1S/C14H20S3/c1-4-13-10-14(5-1)12-17-9-3-7-15-6-2-8-16-11-13/h1,4-5,10H,2-3,6-9,11-12H2 |
InChIキー |
RTSZMXOCKLDXLI-UHFFFAOYSA-N |
正規SMILES |
C1CSCCCSCC2=CC=CC(=C2)CSC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B14270869.png)

![1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene](/img/structure/B14270886.png)




![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)


![5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14270928.png)


